molecular formula C13H14N2O2 B189220 Tetrahydroharman-3-carboxylic acid CAS No. 5470-37-1

Tetrahydroharman-3-carboxylic acid

Cat. No.: B189220
CAS No.: 5470-37-1
M. Wt: 230.26 g/mol
InChI Key: ZUPHXNBLQCSEIA-UHFFFAOYSA-N
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>(1XI, 3XI)-1, 2, 3, 4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid, also known as mtca, belongs to the class of organic compounds known as harmala alkaloids. Harmala alkaloids are compounds with a structure based on harmaline, harmine, harmalol, harman or a derivative of those parents. These parents are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3, 4-b]indole (1XI, 3XI)-1, 2, 3, 4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (1xi, 3xi)-1, 2, 3, 4-tetrahydro-1-methyl-beta-carboline-3-carboxylic acid is primarily located in the cytoplasm. Outside of the human body, (1xi, 3xi)-1, 2, 3, 4-tetrahydro-1-methyl-beta-carboline-3-carboxylic acid can be found in alcoholic beverages, fruits, herbs and spices, and mushrooms. This makes (1xi, 3xi)-1, 2, 3, 4-tetrahydro-1-methyl-beta-carboline-3-carboxylic acid a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-5,7,11,14-15H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPHXNBLQCSEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401023900
Record name 1-Methyl-tetrahydro-beta-carboline-3-carboxylic acid
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Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (1xi,3xi)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid
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URL http://www.hmdb.ca/metabolites/HMDB0037942
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5470-37-1
Record name 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid
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Record name Tetrahydroharman-3-carboxylic acid
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Record name Tetrahydroharman-3-carboxylic acid
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Record name 1-Methyl-tetrahydro-beta-carboline-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

290 °C
Record name (1xi,3xi)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037942
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Analytical Methodologies for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of Tetrahydroharman-3-carboxylic acid. To make the compound suitable for gas chromatography, a derivatization step is necessary to increase its volatility. A common method involves the creation of N-methoxycarbonyl methyl ester derivatives. This approach has been successfully used to identify the compound in a range of commercial foods and beverages nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific method for the analysis of this compound and other β-carbolines. It is often coupled with tandem mass spectrometry (LC-MS/MS) for enhanced selectivity and quantification. This technique allows for the direct analysis of the compound in complex matrices like food extracts without the need for derivatization.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC with fluorescence detection is another widely used method for the quantification of this compound. The intrinsic fluorescence of the β-carboline structure allows for highly sensitive and selective detection. This method, often preceded by a solid-phase extraction (SPE) clean-up step, has been applied to the analysis of this compound in various foods and beverages nih.gov.

Advanced Mass Spectrometry Techniques

HRMS provides high accuracy and resolution mass measurements, which aids in the unambiguous identification of this compound in complex samples. It is a valuable tool for distinguishing the target compound from other molecules with similar nominal masses.

Chemical isotope labeling, in conjunction with LC-MS, represents a state-of-the-art approach for the highly accurate quantification of metabolites, including carboxylic acids. This method, often referred to as Stable Isotope Dilution Analysis (SIDA), involves the use of a stable isotope-labeled internal standard of the analyte of interest.

The principle of SIDA is to spike a sample with a known amount of the isotopically labeled standard (e.g., containing ¹³C or ¹⁵N). This standard is chemically identical to the analyte but has a different mass. During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the labeled standard using LC-MS/MS, a highly accurate and precise quantification can be achieved, as it effectively compensates for matrix effects and variations in instrument response acs.orgnih.govacs.org.

While a specific, commercially available isotopically labeled standard for this compound is not widely documented in the provided search results, the methodology has been successfully applied to other β-carboline alkaloids. For instance, ¹³C₆-stable isotope-labeled analogues of glucose-derived β-carbolines have been synthesized and used to develop robust LC-MS/MS-SIDA methods for their quantification in various foodstuffs acs.orgnih.govacs.org. Furthermore, general methods for the isotope labeling of carboxylic acids for LC-MS analysis have been developed, which could be adapted for this compound nih.gov. These methods not only allow for accurate quantification but also enhance chromatographic retention and ionization efficiency nih.gov.

Table 2: Research Findings on the Quantification of this compound (THCA) and its Methylated form (MTCA) in Various Food Products

Food Product THCA Concentration (µg/g) MTCA Concentration (µg/g) Analytical Method
Smoked Fish 0.03 - 12.2 Present RP-HPLC-Fluorescence
Smoked Cheeses 0.07 - 6.06 Present RP-HPLC-Fluorescence
Smoked Meats 0.01 - 14.8 Present RP-HPLC-Fluorescence
Toasted Bread Higher than MTCA Present GC-MS
Soy Sauce Present Present GC-MS
Wine Not Detected Present GC-MS
Beer Present Present GC-MS

| Yogurt | Not Detected | Present | GC-MS |

Data compiled from studies utilizing various analytical methodologies.

Table of Compounds

Structure-Activity Relationships of this compound Derivatives

The biological profile of this compound is intrinsically linked to its chemical structure. Modifications to its core scaffold have led to the development of derivatives with a wide range of pharmacological activities, including antimitotic, anti-neuroinflammatory, and antioxidant properties. researchgate.net SAR studies on the tetrahydro-β-carboline (THβC) skeleton are crucial for designing new therapeutic agents. nih.gov

Influence of Functional Groups on Biological Activity

The biological activity of THCA derivatives is significantly modulated by the nature and position of various functional groups. For instance, the introduction of different substituents on the THβC core can drastically alter a compound's efficacy and selectivity. Studies have shown that substitutions at the C1, N2, and C3 positions of the tetrahydro-β-carboline scaffold are critical for activities such as anticancer, antifungal, and enzyme inhibition. mdpi.comtandfonline.commdpi.com

In the context of anticancer activity, N2-acyl substitution and C1-modification on tetrahydro-β-carboline derivatives have been found to be crucial for both potency and selectivity against targets like the ABCG2 protein. mdpi.com For antifungal applications, substitutions at the piperidine (B6355638) nitrogen of the THβC ring play a key role in enhancing activity. nih.gov Specifically, derivatives with an eight-carbon linear chain at the C1 position have demonstrated notable antifungal activity. nih.gov

Furthermore, research into cancer chemopreventive agents has highlighted that N2-alkylation and modifications at the 3-carboxy position can lead to potent inhibitors of nitric oxide production. iiarjournals.org The stereochemistry at the C1 and C3 positions is also a critical determinant of biological activity, with different stereoisomers often exhibiting varied potencies. researchgate.netsu.ac.th

Effects of Methyl and Carboxylic Acid Groups on Properties and Activity

The methyl group at the C1 position and the carboxylic acid group at the C3 position are defining features of this compound, and they significantly influence its chemical properties and biological functions. ontosight.ai The carboxylic acid moiety, for example, enhances the compound's solubility and reactivity, which facilitates its use in various chemical syntheses. chemimpex.com

The presence of the carboxylic acid group at C3 is not always essential for activity and its modification can lead to enhanced biological effects. For example, converting the carboxylic acid to an ester or an amide has been a common strategy in the development of THβC derivatives with diverse activities. su.ac.thnih.gov In some instances, the introduction of a carboxylic acid group can even diminish the affinity for certain targets. ijrrjournal.com

The methyl group at C1 also plays a significant role. The compound 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA) is a known condensation product of tryptophan and acetaldehyde (B116499) and has been studied for its potential cytogenetic effects. ijrrjournal.com The stereochemistry of this methyl group, in conjunction with the substituent at C3, creates diastereomers that can have different biological activities.

Impact of Pyrido Ring Hydrogenation

For example, the partial hydrogenation of the pyridyl ring has been shown to increase antimitotic activity in a series of β-carboline alkaloids. researchgate.net The fully saturated piperidine ring in THCA allows for specific spatial arrangements of its substituents, which is essential for fitting into the binding pockets of enzymes and receptors. In contrast, the planar structure of aromatic β-carbolines favors intercalation with DNA and interaction with different sets of targets. The biosynthesis of β-carbolines often proceeds through the formation of tetrahydro-β-carboline-3-carboxylic acids, which are then oxidized to the aromatic forms. rsc.org

Computational Chemistry and Molecular Modeling

Computational techniques, including Density Functional Theory (DFT) and molecular docking, have become indispensable tools for understanding the chemical reactivity and biological interactions of this compound and its derivatives. researchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, providing insights into their reactivity and spectroscopic properties. ijrrjournal.commdpi.com DFT calculations have been employed to study various properties of THCA and related compounds, such as their electronic structures, energies, and geometries. mdpi.com These studies help in understanding the distribution of electron density and identifying the most reactive sites within the molecule.

For instance, DFT can be used to calculate properties like ionization potential and electron affinity, which are crucial for predicting the antioxidant activity of these compounds through mechanisms like hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT). While specific DFT studies focusing solely on this compound are not extensively detailed in the provided context, the application of DFT to similar carboxylic acid-containing heterocyclic compounds demonstrates its utility in predicting molecular features that are often solvent-dependent. researchgate.net

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. mdpi.com This method has been widely applied to study the interactions of this compound derivatives with various biological targets. These analyses provide valuable information on the binding modes and the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-target complex. researchgate.net

Several studies have utilized molecular docking to elucidate the structure-activity relationships of THCA derivatives. For example, docking studies have been performed to understand the inhibition of enzymes like myeloperoxidase, phosphodiesterase 5 (PDE5), and kinesin spindle protein (Eg5). mdpi.comresearchgate.nettandfonline.com

In a study on myeloperoxidase inhibition, docking results revealed that THCA and related β-carbolines can bind to the active site of the enzyme. researchgate.net Similarly, docking-based comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) have been used to understand the interactions between THBC derivatives and PDE5, guiding the design of new potent inhibitors. tandfonline.com For the kinesin spindle protein Eg5, specific docking methods have been used to analyze how novel THCA derivatives bind to its allosteric binding pocket. mdpi.com

Molecular docking was also instrumental in a study that identified a THCA derivative as a potent inhibitor of nitric oxide production, with computational results showing favorable interactions with the active site of inducible nitric oxide synthase. iiarjournals.org These computational insights are crucial for the rational design and optimization of new bioactive tetrahydro-β-carboline derivatives.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at identifying correlations between the chemical structure of compounds and their biological activities. For β-carboline derivatives, QSAR analyses have been employed to understand the structural features necessary for their various pharmacological effects, such as antitumor activity. ijpar.com

In the context of this compound and its analogs, research has focused on how specific structural modifications influence their biological actions. For instance, studies on the cell growth inhibitory activity of five β-carboline alkaloids, including 1,2,3,4-tetrahydroharman-3-carboxylic acid, indicated that features like a hydroxyl group and the partial hydrogenation of the pyridyl ring can enhance activity. researchgate.net While comprehensive 3D-QSAR models have been developed for some β-carboline series to delineate the impact of steric and electronic fields on their antitumor properties, specific QSAR models exclusively for this compound are not extensively detailed in the available literature. ijpar.com However, the general findings from related compounds suggest that the spatial arrangement and electronic properties of the tetrahydro-β-carboline scaffold are crucial determinants of its biological profile.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. These simulations provide detailed insights into the stability of ligand-protein complexes and the nature of their interactions.

In one study, MD simulations were conducted for 100,000 femtoseconds to investigate the antioxidant activity of several β-carboline alkaloids, including 1,2,3,4-tetrahydroharman-3-carboxylic acid. researchgate.netresearchgate.net These simulations were part of a broader computational approach that also included density functional theory (DFT) and molecular docking to assess the compounds' ability to scavenge hydrogen peroxide. researchgate.net The results from these simulations help to characterize the stability of the interactions between the alkaloids and biological targets like myeloperoxidase, providing a dynamic view of the binding process. researchgate.netresearchgate.net

Another research effort utilized MD simulations to evaluate the binding stability of this compound with specific protein targets related to constipation. nih.gov In this study, the compound was docked to the TNF and GLP-2r receptors, and subsequent MD simulations lasting 100 nanoseconds were performed to confirm the stability of the protein-ligand complex. nih.gov Such simulations are crucial for validating docking results and understanding how the compound interacts with its receptor over time in a simulated physiological environment. nih.gov

In Silico ADMET Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are computational methods used to forecast the pharmacokinetic and toxicological properties of a compound. These predictions are vital in the early stages of drug discovery to identify candidates with favorable profiles.

Several studies have reported in silico ADMET properties for this compound. One analysis predicted good absorption, distribution, excretion, and favorable metabolism profiles with non-mutagenic toxicity, suggesting its potential for drug development. preprints.orgsciprofiles.com

Key predicted ADMET parameters for this compound include a high intestinal absorption rate of 94.5%. preprints.org The compound's lipophilicity, an important factor for membrane permeability, was predicted with a LogP value of 1.8278, which is within the ideal range for drug-likeness according to Lipinski's Rule of Five. preprints.org Furthermore, this compound was predicted to have the highest ability among the studied alkaloids to cross the blood-brain barrier (BBB), with a LogBB value of 0.225. preprints.org

Another in silico analysis of β-carboline alkaloids, including 1,2,3,4-tetrahydroharman-3-carboxylic acid, also suggested promising pharmacokinetic properties concerning intestinal absorption, volume of distribution, BBB permeability, and toxicity. researchgate.net These computational predictions provide a valuable preliminary assessment of the compound's drug-like characteristics, which can guide further experimental validation. researchgate.netresearchgate.net

Table 1: Predicted ADMET Properties of this compound

Parameter Predicted Value Reference
Absorption
Intestinal Absorption 94.5% preprints.org
Distribution
Lipophilicity (LogP) 1.8278 preprints.org
Blood-Brain Barrier Permeability (LogBB) 0.225 preprints.org
Apparent Caco-2 Permeability (LogPapp) 0.779 preprints.org
Toxicity

Future Research Directions and Translational Perspectives

Further In Vitro and In Vivo Pharmacological Assessments

Initial studies have demonstrated promising biological activities for Tetrahydroharman-3-carboxylic acid and its analogs. For instance, (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, isolated from Cichorium endivia L., has shown cytotoxic activity against human colorectal cancer cells (HCT-8) in vitro, inducing apoptosis in a dose-dependent manner. nih.gov Additionally, novel derivatives of the core tetrahydro-β-carboline structure have been synthesized and screened for in vitro antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. unimi.it

Future research should aim to broaden the scope of these pharmacological assessments.

Expanded Antitumor Screening: In vitro testing should be expanded to a wider panel of human cancer cell lines to determine the breadth of its anticancer activity.

Transition to In Vivo Models: Promising in vitro results, such as the observed cytotoxicity in colorectal cancer cells, must be followed by comprehensive in vivo studies in animal models. These studies are crucial for evaluating the compound's efficacy, pharmacokinetics, and biodistribution in a complex biological system.

Antiparasitic and Antimicrobial Evaluation: Given the antiplasmodial activity of some derivatives, a systematic screening of this compound and related compounds against a variety of other parasites, bacteria, and fungi is warranted. nih.govunimi.it

Design and Development of Novel Derivatives with Enhanced Efficacy

The 1,2,3,4-Tetrahydro-β-carboline core is considered a privileged structure in medicinal chemistry, serving as a scaffold for the development of new therapeutic agents. unimi.it The synthesis of derivatives has already yielded compounds with potential as mast cell stabilizers and phosphodiesterase inhibitors. nih.govnih.gov

The design and development of novel derivatives represent a key avenue for future research.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure is necessary to conduct detailed SAR studies. This involves synthesizing a library of analogs with varied substituents at different positions of the β-carboline ring to identify the key structural features responsible for biological activity. For example, bivalent β-carboline-3-carboxylic acid derivatives have been synthesized to enhance antitumor activity by potentially improving DNA binding affinity. mdpi.com

Computational Modeling: In silico methods, such as molecular docking, can be employed to predict the interaction of designed derivatives with specific biological targets, guiding the synthesis of more potent and selective compounds. unimi.it This approach has been used to design analogs targeting phosphodiesterase-5. mdpi.comdntb.gov.ua

Synthesis Optimization: Developing more efficient and versatile synthetic routes, such as one-pot protocols, will facilitate the rapid generation of diverse derivatives for biological screening. mdpi.com

Elucidation of Specific Biological Mechanisms

Understanding the precise molecular mechanisms by which this compound exerts its effects is fundamental to its development as a therapeutic agent. Research has shown that its anticancer activity in HCT-8 cells is linked to the suppression of the NF-κB signaling pathway. nih.gov This suppression is accompanied by the loss of mitochondrial membrane potential and the activation of caspases 3, 8, and 9, which are key mediators of apoptosis. nih.gov

However, many mechanistic questions remain unanswered.

Target Identification: While the NF-κB pathway has been implicated, the direct molecular target(s) of the compound have not been fully identified. Future studies should focus on identifying the specific proteins or nucleic acids with which it interacts. For some derivatives, DNA intercalation has been proposed as a mechanism of action. mdpi.com

Mechanism in Other Contexts: For other observed activities, such as mast cell stabilization, the mechanism of action remains elusive and requires dedicated investigation. nih.gov

Pathway Analysis: Advanced techniques like transcriptomics and proteomics can provide a global view of the cellular pathways modulated by the compound, offering deeper insights into its biological functions.

Role in Human Health and Disease Prevention

This compound and its methylated form, 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (MTCA), are naturally occurring compounds found in a variety of common foods, including fruits, juices, jams, fish, and meat. acs.orgnih.govnih.gov They can be formed from the condensation of L-tryptophan with aldehydes. acs.org Their presence has also been confirmed in human urine and milk, suggesting potential endogenous synthesis. nih.gov

The role of these dietary and endogenous β-carbolines in human health is complex and requires further clarification.

Bioavailability and Metabolism: Research is needed to determine the bioavailability of these compounds from different food sources and to understand their metabolic fate in the human body.

Precursor to Bioactive Compounds: this compound can act as a precursor to other bioactive β-carbolines, such as the co-mutagenic compounds norharman and harman, particularly during the cooking of food. nih.govsigmaaldrich.com It is also a known precursor to potentially mutagenic N-nitroso compounds. nih.gov

Long-Term Exposure Effects: Given their regular dietary intake, it is crucial to investigate the long-term health effects of exposure to these compounds. This includes assessing their potential contribution to disease prevention or, conversely, to the pathogenesis of chronic diseases. The balance between their beneficial pharmacological activities and their role as precursors to potentially harmful substances is a critical area for future study.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Tetrahydroharman-3-carboxylic acid, and how can its purity be validated?

  • Methodological Answer: this compound is typically synthesized via cyclization reactions involving tryptamine derivatives and aldehydes or α-ketonic acids under controlled pH and temperature conditions. For example, reacting tryptamine with acetaldehyde in acidic media can yield tetrahydroharman derivatives . Post-synthesis, purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying stereochemistry and functional groups.

Q. Which analytical techniques are most effective for characterizing this compound in complex biological matrices?

  • Methodological Answer: Ultra-high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS) is optimal for identification. A validated method includes a C18 column, gradient elution with water/acetonitrile (0.1% formic acid), and electrospray ionization (ESI) in positive mode. Retention time alignment and fragmentation pattern matching against reference spectra (e.g., MassBank) are essential for annotation .

Q. What is the known biological significance of this compound in natural product research?

  • Methodological Answer: The compound has been identified in Hippeastrum puniceum bulbs as part of bioactive fractions with antiviral activity against yellow fever virus (YFV). Researchers should perform bioguided fractionation of plant extracts using in vitro assays (e.g., MTT-based cytotoxicity and viral inhibition tests) followed by UHPLC-HRMS/MS analysis to isolate and annotate the compound .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound against viral targets?

  • Methodological Answer: Combine in silico molecular docking (e.g., using AutoDock Vina) with in vitro assays. For YFV, target viral envelope proteins or RNA-dependent RNA polymerase (RdRp). Validate binding affinity via surface plasmon resonance (SPR) and assess replication inhibition using plaque reduction neutralization tests (PRNT). Cross-reference results with structurally similar alkaloids (e.g., trigonelline) to identify conserved antiviral motifs .

Q. How should contradictory data on the compound’s bioactivity be addressed in meta-analyses?

  • Methodological Answer: Apply comparative analysis by dividing datasets into subsamples (e.g., by assay type or cell line). Use statistical tools like ANOVA to identify variability sources. For example, discrepancies in cytotoxicity vs. antiviral efficacy may arise from differences in cell permeability or metabolic activation. Validate findings with orthogonal assays (e.g., fluorescence-based viral entry vs. qRT-PCR for viral RNA quantification) .

Q. What strategies optimize the stability of this compound during long-term storage or in vivo studies?

  • Methodological Answer: Conduct stability studies under varying pH, temperature, and light conditions. Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life. For in vivo applications, use encapsulation in liposomes or cyclodextrins to improve bioavailability and reduce degradation. Monitor stability via accelerated stability testing (40°C/75% RH) and LC-MS quantification .

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Feasible Synthetic Routes

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